molecular formula C19H25N5O2S B11116267 N,N,4-trimethyl-2-{[(4-phenylpiperazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxamide

N,N,4-trimethyl-2-{[(4-phenylpiperazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxamide

Cat. No.: B11116267
M. Wt: 387.5 g/mol
InChI Key: SBBXNVDSGRJNMZ-UHFFFAOYSA-N
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Description

N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions, where the piperazine ring is introduced to the thiazole core.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as acylation, methylation, and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-TRIMETHYL-2-[2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N,N,4-trimethyl-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H25N5O2S/c1-14-17(18(26)22(2)3)27-19(20-14)21-16(25)13-23-9-11-24(12-10-23)15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,21,25)

InChI Key

SBBXNVDSGRJNMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)N(C)C

Origin of Product

United States

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